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Compound of Interest

Compound Name: Hexafluoro-1,3-butadiene

Cat. No.: B1630412 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core properties,

synthesis, and applications of Hexafluoro-1,3-butadiene (CAS 685-63-2), a crucial

organofluorine compound in advanced materials and semiconductor manufacturing.

Core Physicochemical Properties
Hexafluoro-1,3-butadiene is a colorless, odorless, and flammable liquefied compressed gas.

[1][2] Its unique molecular structure, featuring a conjugated system with six fluorine atoms,

imparts high thermal stability and specific reactivity.[3] A summary of its key quantitative

properties is presented in Table 1.

Table 1: Physicochemical Properties of Hexafluoro-1,3-butadiene
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Property Value

CAS Number 685-63-2

Molecular Formula C₄F₆

Molecular Weight 162.03 g/mol [4]

Boiling Point 5.5 - 7 °C[5]

Melting Point -132 °C

Density 1.44 g/cm³ (at 15 °C)[5]

Vapor Pressure 52 Torr (at 20 °C)

Physical State Gas/Liquefied Gas[1]

Solubility Insoluble in water[3]

Synthesis of Hexafluoro-1,3-butadiene
Several synthetic routes to Hexafluoro-1,3-butadiene have been developed, with the

reductive dechlorination of a perhalogenated butane precursor being a common and effective

method.[6][7]

Experimental Protocol: Reductive Dechlorination of
1,2,3,4-Tetrachlorohexafluorobutane
This protocol outlines a typical laboratory-scale synthesis of Hexafluoro-1,3-butadiene.

Materials:

1,2,3,4-Tetrachlorohexafluorobutane (C₄Cl₄F₆)

Zinc powder

Anhydrous polar solvent (e.g., 2-propanol, DMF)[8][9]

Antioxidant and/or polymerization inhibitor (optional but recommended)[8]
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Inert gas (e.g., Argon or Nitrogen)

Procedure:

Reaction Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a

reflux condenser, a dropping funnel, and an inlet for inert gas. The entire apparatus is

thoroughly dried and purged with an inert gas.

Charging the Reactor: The flask is charged with zinc powder and the anhydrous polar

solvent under an inert atmosphere.

Addition of Precursor: 1,2,3,4-Tetrachlorohexafluorobutane, optionally dissolved in the same

solvent, is added dropwise to the stirred suspension of zinc powder. The addition rate is

controlled to maintain a manageable reaction temperature.

Reaction: The reaction mixture is stirred at a controlled temperature, which can range from

room temperature to the reflux temperature of the solvent, for a period of several hours until

the reaction is complete (monitored by GC analysis).[10]

Product Collection: The volatile product, Hexafluoro-1,3-butadiene, is carried out of the

reaction flask by the inert gas stream, passed through the condenser, and collected in a cold

trap cooled with a suitable refrigerant (e.g., dry ice/acetone).

Purification: The collected crude product can be purified by fractional distillation to obtain

high-purity Hexafluoro-1,3-butadiene.

Synthesis Workflow
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Synthesis Workflow Diagram
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Applications in Semiconductor Manufacturing:
Plasma Etching
Hexafluoro-1,3-butadiene is a critical specialty gas in the semiconductor industry, primarily

used for the plasma etching of silicon dioxide (SiO₂) and silicon nitride (Si₃N₄) films.[9][11] Its

advantages include high etch selectivity, precise dimensional control, and a low global warming

potential.[9] It is particularly valuable for high-aspect-ratio contact (HARC) etching.[3][12][13]

Experimental Protocol: High-Aspect-Ratio Plasma
Etching of SiO₂
This protocol provides a general procedure for the plasma etching of silicon dioxide using a

C₄F₆-based plasma in a capacitively coupled plasma (CCP) reactor.

Materials and Equipment:

Silicon wafer with a SiO₂ film and a patterned photoresist mask

Capacitively Coupled Plasma (CCP) Etcher

Hexafluoro-1,3-butadiene (C₄F₆) gas

Argon (Ar) gas

Oxygen (O₂) gas (optional, for process tuning)[8]

Procedure:

Wafer Loading: The patterned silicon wafer is placed on the substrate electrode (chuck)

within the CCP chamber.

Chamber Evacuation: The chamber is evacuated to a base pressure typically in the range of

10⁻⁶ Torr.

Process Gas Introduction: A mixture of C₄F₆ and Ar is introduced into the chamber at

controlled flow rates. O₂ may be added to the gas mixture to control the polymer deposition

rate.[8]
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Plasma Ignition and Etching: Radiofrequency (RF) power is applied to the electrodes to

generate a plasma. The etching process is carried out for a specific duration to achieve the

desired etch depth. Key process parameters include:

Gas Flow Rates: C₄F₆ (e.g., 10-100 sccm), Ar (e.g., 50-500 sccm), O₂ (e.g., 0-50 sccm)[8]

[14]

Chamber Pressure: 10-100 mTorr[14]

RF Power: Source power (e.g., 100-1000 W) and Bias power (e.g., 50-500 W)[14]

Substrate Temperature: Controlled via the chuck temperature.

Process Termination and Wafer Removal: The RF power and gas flows are turned off, and

the chamber is purged. The etched wafer is then removed for analysis.

Plasma Etching Workflow
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Plasma Etching Workflow Diagram

Reactivity and Potential Applications
Hexafluoro-1,3-butadiene exhibits characteristic reactivity of a conjugated diene, participating

in cycloaddition reactions.

Diels-Alder Reactions
As a diene, Hexafluoro-1,3-butadiene can undergo [4+2] cycloaddition reactions (Diels-Alder

reactions) with suitable dienophiles. This reactivity opens pathways to the synthesis of various

fluorinated cyclic compounds, which are of interest in materials science and potentially as

building blocks for complex molecules.
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Diels-Alder Reaction
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Diels-Alder Reaction Concept

Role in Drug Development
While the introduction of fluorine and fluorinated moieties is a well-established strategy in

medicinal chemistry to enhance the pharmacological properties of drug candidates, the direct

application of Hexafluoro-1,3-butadiene as a building block in the synthesis of approved drugs

is not prominently documented in publicly available literature.[1][10] Its potential lies in the

synthesis of novel fluorinated scaffolds through reactions like cycloadditions, which could then

be further elaborated into biologically active molecules. Researchers in drug discovery may find

its unique structure and reactivity valuable for creating new chemical entities with desirable

pharmacokinetic profiles.

Spectroscopic Data
The structural characterization of Hexafluoro-1,3-butadiene is well-documented through

various spectroscopic techniques.

Table 2: Spectroscopic Data for Hexafluoro-1,3-butadiene

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1630412?utm_src=pdf-body-img
https://www.benchchem.com/product/b1630412?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7927054/
https://www.sciencedaily.com/releases/2025/02/250221125353.htm
https://www.benchchem.com/product/b1630412?utm_src=pdf-body
https://www.benchchem.com/product/b1630412?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1630412?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technique Key Features

¹⁹F NMR
Complex multiplet patterns consistent with the

vinylic fluorine atoms.

¹³C NMR
Resonances in the olefinic region, split by C-F

couplings.

Infrared (IR)
Strong C-F stretching vibrations and C=C

stretching bands.

Mass Spectrometry (MS)
Molecular ion peak (m/z 162) and characteristic

fragmentation patterns.[4]

Note: Detailed spectra can be accessed through public databases such as the NIST WebBook

and PubChem.

Safety and Handling
Hexafluoro-1,3-butadiene is a toxic and flammable gas that requires careful handling in a

well-ventilated area, preferably within a fume hood.[2][15] It is crucial to use appropriate

personal protective equipment, including safety glasses, gloves, and respiratory protection

when handling this compound.[2] It should be stored in a cool, dry, and well-ventilated place

away from sources of ignition.[15] As a compressed liquefied gas, there is a risk of frostbite

upon rapid release.[2]

Conclusion
Hexafluoro-1,3-butadiene (CAS 685-63-2) is a specialty chemical with significant and well-

established applications in the semiconductor industry. Its synthesis, primarily through the

reductive dechlorination of halogenated precursors, is a mature process. While its direct role in

the synthesis of current pharmaceuticals is not widely reported, its reactivity as a fluorinated

diene presents opportunities for the creation of novel molecular scaffolds for drug discovery

and materials science. Proper safety protocols are essential when handling this toxic and

flammable gas. This guide provides a foundational understanding for researchers and

professionals working with or exploring the potential of this versatile fluorinated compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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